molecular formula C19H20Cl2N2O3 B238407 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B238407
M. Wt: 395.3 g/mol
InChI Key: JDZWVFIOUVMARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as MPB-55, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the benzamide class of compounds and has been synthesized using a variety of methods.

Mechanism Of Action

The exact mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body.

Biochemical And Physiological Effects

2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have antioxidant properties, which could make it useful in the treatment of conditions such as Alzheimer's disease. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have analgesic properties, making it a potential treatment for pain.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have a relatively low toxicity, which makes it safer to use in lab experiments than some other compounds. However, one limitation of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of potential future directions for research on 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, which could lead to the development of more targeted treatments for conditions such as inflammation and pain. Finally, more research is needed to determine the long-term safety and efficacy of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in humans.

Synthesis Methods

The synthesis of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been achieved using a number of different methods. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 3-methoxy-4-(pentanoylamino)aniline in the presence of a base such as pyridine. The resulting product is then purified using techniques such as column chromatography.

Scientific Research Applications

2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a cancer treatment. Studies have shown that 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can inhibit the growth of cancer cells in vitro. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.

properties

Product Name

2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H20Cl2N2O3/c1-3-4-8-17(24)23-15-10-9-12(11-16(15)26-2)22-19(25)13-6-5-7-14(20)18(13)21/h5-7,9-11H,3-4,8H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

JDZWVFIOUVMARR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC

Origin of Product

United States

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